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molecular formula C14H19NO5 B1683654 Trimetozine CAS No. 635-41-6

Trimetozine

Cat. No. B1683654
M. Wt: 281.30 g/mol
InChI Key: XWVOEFLBOSSYGM-UHFFFAOYSA-N
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Patent
US06777578B2

Procedure details

Morpholine (0.8 mL) was slowly added to a solution composed of toluene (10 mL) and 3,4,5-trimethoxybenzoyl chloride (1.1 g). The reaction was accompanied by evolution of heat and precipitation of morpholine hydrochloride. After 3 hours, the solution was filtered and concentrated in vacuo to afford a white solid which was recrystallized from ethanol to afford colorless needles (1.2 g, 86%): m.p. 119.8-120.7° C., lit3c m.p. 120-121° C.; EIMS m/z 281 (M+), 266, 195; 1H NMR δ 6.63 (2H, s, H2,6), 3.87 (6H, s, OCH3×2), 3.86 (3H, s, OCH3), 3.70 (8H, bs, CH2×4).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:15]=[C:16]([O:20][CH3:21])[C:17]=1[O:18][CH3:19])[C:12](Cl)=[O:13]>C1(C)C=CC=CC=1>[CH3:21][O:20][C:16]1[CH:15]=[C:11]([CH:10]=[C:9]([O:8][CH3:7])[C:17]=1[O:18][CH3:19])[C:12]([N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1)=[O:13]

Inputs

Step One
Name
Quantity
0.8 mL
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heat
CUSTOM
Type
CUSTOM
Details
precipitation of morpholine hydrochloride
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a white solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C(C(=O)N2CCOCC2)C=C(C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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